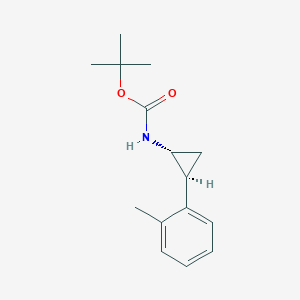
Rel-tert-butyl ((1R,2S)-2-(o-tolyl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl ((1R,2S)-2-(o-tolyl)cyclopropyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1R,2S)-2-(o-tolyl)cyclopropyl)carbamate typically involves the reaction of a cyclopropylamine derivative with a tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl ((1R,2S)-2-(o-tolyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the carbamate group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Could be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Rel-tert-butyl ((1R,2S)-2-(o-tolyl)cyclopropyl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ((1R,2S)-2-(p-tolyl)cyclopropyl)carbamate: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
tert-Butyl ((1R,2S)-2-(m-tolyl)cyclopropyl)carbamate: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Uniqueness
Rel-tert-butyl ((1R,2S)-2-(o-tolyl)cyclopropyl)carbamate is unique due to its specific stereochemistry and the position of the tolyl group. These structural features can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2S)-2-(2-methylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H21NO2/c1-10-7-5-6-8-11(10)12-9-13(12)16-14(17)18-15(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,16,17)/t12-,13+/m0/s1 |
InChI-Schlüssel |
HBPQMIXSBKDHCR-QWHCGFSZSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H]2C[C@H]2NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C2CC2NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



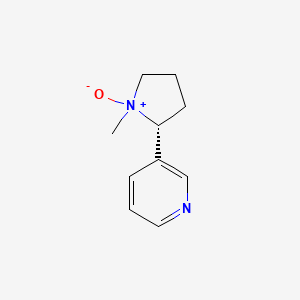

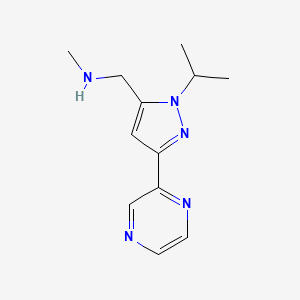
![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)
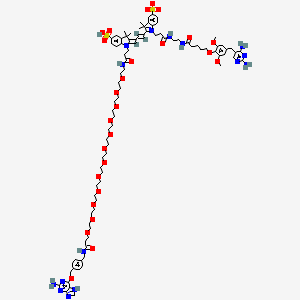
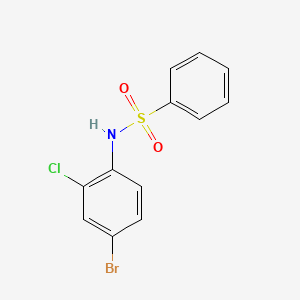
![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)

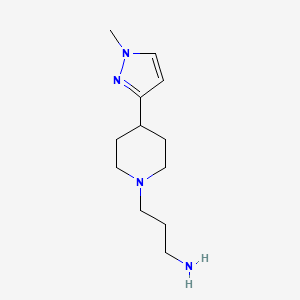
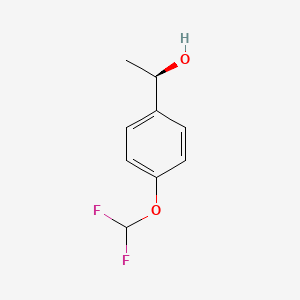
![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)


